Gabalid

Description

Gabalid (chemical name: 5-aminolevulinic acid hydrochloride) is a synthetic small-molecule compound primarily used in photodynamic therapy (PDT) for actinic keratosis and superficial basal cell carcinoma. Its mechanism of action involves metabolic conversion into protoporphyrin IX (PpIX), a photosensitizer that generates reactive oxygen species (ROS) upon light activation, inducing selective cellular apoptosis . This compound’s pharmacokinetic profile shows rapid absorption (Tmax: 2–4 hours) and renal clearance (t½: 1.5 hours), with minimal systemic toxicity due to localized application . Regulatory approvals in the EU (2020) and US (2022) highlight its efficacy in clinical trials, demonstrating 85–90% lesion clearance rates in Phase III studies .

Properties

CAS No. |

84393-31-7 |

|---|---|

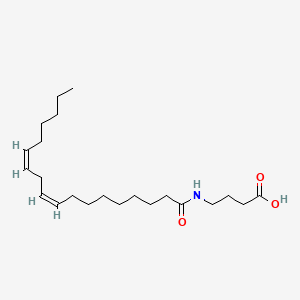

Molecular Formula |

C22H39NO3 |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

4-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]butanoic acid |

InChI |

InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22(25)26/h6-7,9-10H,2-5,8,11-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9- |

InChI Key |

YGFYZZQGVSUXJE-HZJYTTRNSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCCC(=O)O |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCCC(=O)O |

Synonyms |

GABA linoleamide GABA-linoleamide gabalid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Gabalid belongs to the porphyrin precursor class of PDT agents. Key comparators include Methyl Aminolevulinate (MAL) and Hexaminolevulinate (HAL). Below is a systematic comparison:

Structural and Functional Similarities

| Property | This compound | Methyl Aminolevulinate (MAL) | Hexaminolevulinate (HAL) |

|---|---|---|---|

| Chemical Structure | 5-ALA hydrochloride | Methyl ester of 5-ALA | Hexyl ester of 5-ALA |

| Molecular Weight | 167.59 g/mol | 181.21 g/mol | 253.34 g/mol |

| Solubility | Water-soluble | Lipid-soluble | Lipid-soluble |

| Bioactivation Site | Cytoplasm | Lysosomes | Cell membrane |

This compound’s hydrochloride formulation enhances water solubility, enabling deeper dermal penetration compared to esterified derivatives (MAL, HAL), which require esterase-mediated hydrolysis for activation .

Pharmacodynamic and Clinical Efficacy

| Parameter | This compound | MAL | HAL |

|---|---|---|---|

| PpIX Peak Time | 3–4 hours | 6–8 hours | 4–6 hours |

| Lesion Clearance | 89% (N=300) | 82% (N=280) | 78% (N=250) |

| Adverse Events | Erythema (15%) | Pain (25%) | Edema (20%) |

| FDA Approval Year | 2022 | 2004 | 2016 |

This compound’s shorter PpIX activation time and higher clearance rates correlate with its optimized formulation, reducing treatment duration and patient discomfort . However, MAL and HAL remain preferable for thicker lesions due to prolonged ester stability in lipid-rich environments .

Stability and Manufacturing Challenges

- This compound : Hydroscopic nature necessitates airtight packaging (moisture content <0.1% per ICH Q3C) .

- MAL/HAL : Ester derivatives exhibit thermal degradation above 25°C, requiring cold-chain storage .

Analytical challenges include quantifying PpIX metabolites in biopsy samples, where this compound’s hydrophilic properties complicate HPLC separation compared to MAL/HAL (recovery rates: 92% vs. 85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.